(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol
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Overview
Description
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound is known for its unique structure and significant biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:
Enantioselective Construction: Starting from an acyclic material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, where the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of stereoselective synthesis and large-scale chemical manufacturing would apply, focusing on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters. This interaction can modulate various physiological processes, including mood, cognition, and motor function .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R)-8-Methyl-8-azabicyclo[3.2.1]octan-2-ol: This compound has a similar bicyclic structure but with a methyl group at the 8-position.
2-Azabicyclo[3.2.1]octane: This compound shares the core bicyclic structure but lacks the hydroxyl group at the 2-position.
Uniqueness
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 2-position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol, also known as exo-8-Azabicyclo[3.2.1]octan-2-ol, is a bicyclic compound classified within the tropane alkaloids. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its interactions with neurotransmitter systems in the central nervous system (CNS). The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a nitrogen atom within a bicyclic framework and a hydroxyl group attached to the carbon skeleton. This configuration is crucial for its chemical reactivity and biological interactions.
Key Structural Features
Feature | Description |
---|---|
Bicyclic Framework | Contains a nitrogen atom |
Hydroxyl Group | Enhances solubility and potential receptor binding |
Stereochemistry | Specific configuration impacts biological activity |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter release and uptake by interacting with specific receptors in the CNS. Notably, it has shown significant binding affinity for various neurotransmitter receptors, which can influence physiological processes such as pain perception, mood regulation, and cognitive functions.
Interaction with Neurotransmitter Systems
- Dopamine Receptors : The compound has been studied for its potential effects on dopamine signaling pathways, which are critical in regulating mood and reward mechanisms.
- Opioid Receptors : Research indicates that derivatives of this compound may act as mu-opioid receptor antagonists, providing insights into pain management therapies without the adverse effects typically associated with opioid use .
- Cholinergic Activity : Some studies suggest that it may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and enhancing cholinergic signaling .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the this compound structure can enhance or alter its biological activity:
- Modifications to the hydroxyl group or nitrogen substitution can significantly change receptor selectivity and potency.
- For instance, the introduction of various substituents on the bicyclic framework has yielded compounds with improved selectivity for kappa-opioid receptors .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Pain Management : A study demonstrated that certain derivatives exhibited analgesic properties comparable to traditional opioids but with reduced side effects related to dependency and gastrointestinal distress .
- Neurodegenerative Diseases : Research has indicated that this compound may have protective effects against neurodegeneration by modulating cholinergic pathways, making it a candidate for further development in treating Alzheimer's disease .
Pharmacological Profile
Recent investigations have provided insights into the pharmacological profile of this compound:
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7?/m1/s1 |
InChI Key |
AOYUQKRGAQMSJV-JEAXJGTLSA-N |
Isomeric SMILES |
C1C[C@H]2C(CC[C@@H]1N2)O |
Canonical SMILES |
C1CC2C(CCC1N2)O |
Origin of Product |
United States |
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